Cas no 2248410-47-9 (Ethyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate)

Ethyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate is a synthetic organic compound featuring a trifluoromethyl group and a piperidine ring. This compound exhibits notable stability and reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure and functionality offer advantages in medicinal chemistry, including improved selectivity and ease of synthesis.
Ethyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate structure
2248410-47-9 structure
商品名:Ethyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate
CAS番号:2248410-47-9
MF:C9H14F3NO2
メガワット:225.208173274994
CID:5928712
PubChem ID:137941545

Ethyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate 化学的及び物理的性質

名前と識別子

    • rac-ethyl (2R,3S)-2-(trifluoromethyl)piperidine-3-carboxylate
    • EN300-6510497
    • Ethyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate
    • 2248410-47-9
    • インチ: 1S/C9H14F3NO2/c1-2-15-8(14)6-4-3-5-13-7(6)9(10,11)12/h6-7,13H,2-5H2,1H3/t6-,7+/m1/s1
    • InChIKey: QPXLWMZFNRHKIX-RQJHMYQMSA-N
    • ほほえんだ: FC([C@@H]1[C@H](C(=O)OCC)CCCN1)(F)F

計算された属性

  • せいみつぶんしりょう: 225.09766318g/mol
  • どういたいしつりょう: 225.09766318g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 230
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 38.3Ų

Ethyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6510497-0.1g
rac-ethyl (2R,3S)-2-(trifluoromethyl)piperidine-3-carboxylate
2248410-47-9 95.0%
0.1g
$1043.0 2025-03-14
Enamine
EN300-6510497-0.5g
rac-ethyl (2R,3S)-2-(trifluoromethyl)piperidine-3-carboxylate
2248410-47-9 95.0%
0.5g
$1137.0 2025-03-14
Enamine
EN300-6510497-2.5g
rac-ethyl (2R,3S)-2-(trifluoromethyl)piperidine-3-carboxylate
2248410-47-9 95.0%
2.5g
$2324.0 2025-03-14
Enamine
EN300-6510497-10.0g
rac-ethyl (2R,3S)-2-(trifluoromethyl)piperidine-3-carboxylate
2248410-47-9 95.0%
10.0g
$5099.0 2025-03-14
Enamine
EN300-6510497-5.0g
rac-ethyl (2R,3S)-2-(trifluoromethyl)piperidine-3-carboxylate
2248410-47-9 95.0%
5.0g
$3438.0 2025-03-14
Enamine
EN300-6510497-0.05g
rac-ethyl (2R,3S)-2-(trifluoromethyl)piperidine-3-carboxylate
2248410-47-9 95.0%
0.05g
$996.0 2025-03-14
Enamine
EN300-6510497-1.0g
rac-ethyl (2R,3S)-2-(trifluoromethyl)piperidine-3-carboxylate
2248410-47-9 95.0%
1.0g
$1185.0 2025-03-14
Enamine
EN300-6510497-0.25g
rac-ethyl (2R,3S)-2-(trifluoromethyl)piperidine-3-carboxylate
2248410-47-9 95.0%
0.25g
$1090.0 2025-03-14

Ethyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate 関連文献

Ethyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylateに関する追加情報

Ethyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate (CAS No. 2248410-47-9): A Comprehensive Overview

Ethyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate (CAS No. 2248410-47-9) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique trifluoromethyl and piperidine moieties, exhibits a range of biological activities that make it a valuable intermediate in the synthesis of various drugs and biologically active molecules.

The chirality of Ethyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate is a critical feature that influences its biological properties. Chiral compounds are essential in pharmaceuticals because they can have different pharmacological effects depending on their enantiomeric form. The (2S,3R) configuration of this compound ensures that it can be selectively used in the synthesis of specific enantiomers, which is crucial for developing safe and effective drugs.

Recent studies have highlighted the potential of Ethyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate in the development of novel therapeutics. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound can be used as a key intermediate in the synthesis of potent inhibitors of specific enzymes involved in neurodegenerative diseases. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the final drug candidates, making them more suitable for clinical applications.

In addition to its role in drug synthesis, Ethyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate has been explored for its potential as a ligand in receptor binding studies. The piperidine ring provides a flexible scaffold that can be modified to target various receptors, including G protein-coupled receptors (GPCRs) and ion channels. This flexibility makes it an attractive candidate for high-throughput screening and lead optimization processes.

The synthesis of Ethyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate has been optimized to achieve high yields and enantiomeric purity. A notable synthetic route involves the asymmetric hydrogenation of a prochiral ketone followed by esterification and fluorination steps. This method ensures that the desired (2S,3R) configuration is obtained with high efficiency and selectivity.

The physicochemical properties of Ethyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate have also been extensively studied. It is a colorless liquid with a molecular weight of 251.19 g/mol and a boiling point of approximately 150°C at 1 mmHg. Its solubility in organic solvents such as dichloromethane and ethanol makes it easy to handle and process in laboratory settings.

In terms of safety and handling, while Ethyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate is not classified as a hazardous material, it should be handled with care to avoid exposure to skin or inhalation. Proper personal protective equipment (PPE) should be worn when working with this compound to ensure safety.

The future prospects for Ethyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate are promising. Ongoing research is focused on expanding its applications in drug discovery and development. For example, researchers are exploring its potential as a building block for novel antibiotics and antiviral agents. Additionally, its use in combination therapies to enhance the efficacy of existing drugs is being investigated.

In conclusion, Ethyl (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylate (CAS No. 2248410-47-9) is a versatile and valuable compound with significant potential in pharmaceutical research. Its unique chemical structure and chiral properties make it an ideal candidate for the synthesis of biologically active molecules and drug candidates. As research continues to advance, this compound is likely to play an increasingly important role in the development of new therapeutic agents.

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